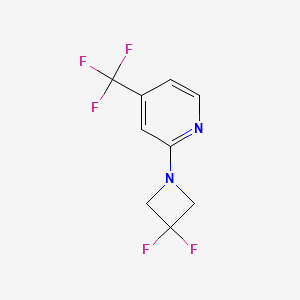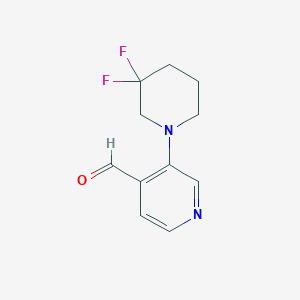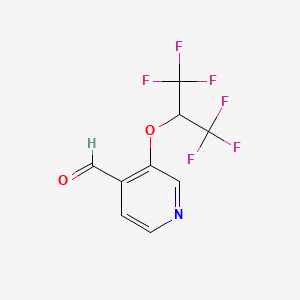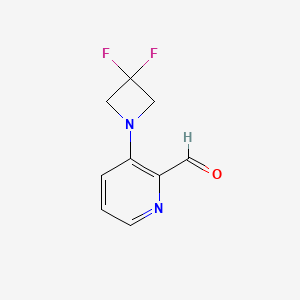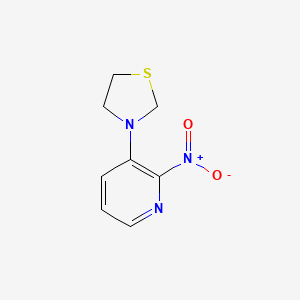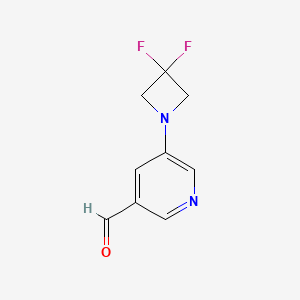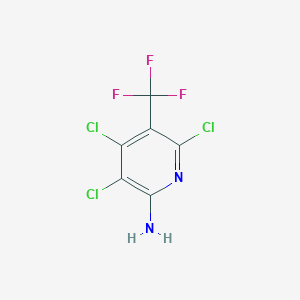
3,4,6-Trichlor-5-(trifluormethyl)pyridin-2-amin
Übersicht
Beschreibung
3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H2Cl3F3N2 and a molecular weight of 265.45 g/mol . It is a derivative of pyridine, characterized by the presence of three chlorine atoms and a trifluoromethyl group attached to the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
Target of Action
It has been used as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules, which act as inhibitors of ns5b, a non-structural protein encoded by the hepatitis c virus .
Mode of Action
The compound’s trifluoromethyl group and pyridine moiety are known to exhibit unique physicochemical properties that contribute to its biological activities .
Biochemical Pathways
Compounds containing the trifluoromethyl group have been found to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drugs, potentially improving their bioavailability .
Result of Action
Compounds containing the trifluoromethyl group have been found to exhibit various biological activities, depending on their specific targets .
Action Environment
The compound’s trifluoromethyl group is known to enhance the stability of drugs under various environmental conditions .
Biochemische Analyse
Biochemical Properties
3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it acts as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules, which are potential inhibitors of NS5B, an enzyme involved in the treatment of Hepatitis C . The interactions between 3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine and these biomolecules are primarily based on its ability to form stable complexes, thereby influencing the biochemical pathways in which these enzymes and proteins are involved.
Cellular Effects
The effects of 3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to act as an inhibitor in certain biochemical pathways, thereby altering the normal function of cells . This compound can modulate the expression of specific genes, leading to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways . Additionally, this compound can induce changes in gene expression, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated significant effects on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of specific metabolites, thereby altering the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern of this compound can significantly influence its biochemical effects and overall efficacy.
Subcellular Localization
The subcellular localization of 3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within certain subcellular regions can enhance its interaction with specific biomolecules, thereby modulating its biochemical effects.
Vorbereitungsmethoden
The synthesis of 3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the reaction of nicotinic acid with phosphorus pentachloride, followed by further reactions to introduce the trifluoromethyl group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound has similar structural features but lacks the additional chlorine atoms, which can affect its reactivity and applications.
2,3-Dichloro-5-(trichloromethyl)pyridine: Another related compound used in the agrochemical industry.
The uniqueness of 3,4,6-Trichloro-5-(trifluoromethyl)pyridin-2-amine lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications.
Eigenschaften
IUPAC Name |
3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3F3N2/c7-2-1(6(10,11)12)4(9)14-5(13)3(2)8/h(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROUHCMANIDEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Cl)N)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701216605 | |
| Record name | 2-Pyridinamine, 3,4,6-trichloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704065-36-0 | |
| Record name | 2-Pyridinamine, 3,4,6-trichloro-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 3,4,6-trichloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701216605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




